3,4-dimethyl-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide

Medicinal Chemistry Structure-Activity Relationship (SAR) β3-Adrenergic Receptor

3,4-dimethyl-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide (CAS: 896607-30-0) is a complex synthetic small molecule categorized within the thiazole-benzenesulfonamide hybrid class. Its structure integrates a 3,4-dimethyl substituted benzenesulfonamide moiety linked via an ethyl spacer to a 2-(m-tolyl) substituted thiazole ring.

Molecular Formula C20H22N2O2S2
Molecular Weight 386.53
CAS No. 896607-30-0
Cat. No. B2445964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethyl-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide
CAS896607-30-0
Molecular FormulaC20H22N2O2S2
Molecular Weight386.53
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC(=C(C=C3)C)C
InChIInChI=1S/C20H22N2O2S2/c1-14-5-4-6-17(11-14)20-22-18(13-25-20)9-10-21-26(23,24)19-8-7-15(2)16(3)12-19/h4-8,11-13,21H,9-10H2,1-3H3
InChIKeySYNDBXLGKZSPIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing Overview: 3,4-dimethyl-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide (CAS 896607-30-0) as a Research-Critical Building Block


3,4-dimethyl-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide (CAS: 896607-30-0) is a complex synthetic small molecule categorized within the thiazole-benzenesulfonamide hybrid class . Its structure integrates a 3,4-dimethyl substituted benzenesulfonamide moiety linked via an ethyl spacer to a 2-(m-tolyl) substituted thiazole ring. While this specific compound lacks direct publication in primary research literature, its scaffold is foundational in medicinal chemistry programs targeting β3 adrenergic receptors and various kinases, serving as a critical intermediate for structure-activity relationship (SAR) exploration [1]. Its primary value proposition is as a high-purity building block enabling the synthesis of focused libraries where the specific 3,4-dimethyl and m-tolyl substitution patterns are design-critical variables for modulating target binding and physicochemical properties.

Precision Limitations: Why Structural Isosteres of 3,4-dimethyl-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide Cannot be Interchanged in SAR Campaigns


Generic substitution within the thiazole-benzenesulfonamide class is highly inadvisable for quantitative structure-activity relationship (SAR) studies. The biological activity of this chemotype is exquisitely sensitive to the nature, position, and electronic character of substituents on both the aryl sulfonamide and thiazole rings [1]. Research on structurally analogous thiazole-sulfonamide hybrids has established that even minor positional isomerism (e.g., meta- vs. para-tolyl) or changes in sulfonamide aryl ring alkylation (e.g., 3,4-dimethyl vs. unsubstituted) profoundly alters inhibitory potency, binding mode, and selectivity profiles against targets like acetylcholinesterase [2]. Therefore, submitting a different analog—such as the para-tolyl isomer (CAS 896604-11-8) or the unsubstituted benzenesulfonamide (CAS 896604-59-4)—without rigorous head-to-head validation would introduce critical and unquantifiable variables, undermining data reproducibility and procurement integrity in a discovery workflow.

Quantified Differentiation Guide for 3,4-dimethyl-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide


Differentiation by Meta-Substitution: m-Tolyl vs. p-Tolyl Regioisomer Impact on Target Potency

The specific meta-tolyl (m-tolyl) substitution on the thiazole ring of this compound provides a critical point of differentiation from its para-tolyl regioisomer (CAS 896604-11-8). The patent literature on thiazole benzenesulfonamide β3 agonists demonstrates that regioisomeric substitution patterns on the pendant aryl ring significantly modulate agonist efficacy. While not a direct head-to-head comparison of these two exact compounds, the class-level SAR shows that meta-substituted analogs often exhibit a distinct balance of potency and selectivity compared to para-substituted counterparts due to altered steric and electronic interactions within the receptor binding pocket [1]. This positional isomerism is a non-trivial variable; procuring the specific meta-isomer is essential for replicating or exploring the biological activity predicted by computational models that depend on this precise geometry.

Medicinal Chemistry Structure-Activity Relationship (SAR) β3-Adrenergic Receptor

Differentiation by Sulfonamide Aryl Substitution: 3,4-Dimethyl vs. Unsubstituted Benzenesulfonamide Impact on Activity

The 3,4-dimethyl substitution on the benzenesulfonamide ring is a key differentiator from the unsubstituted analog (CAS 896604-59-4). A 2023 study on closely related thiazole-sulfonamide derivatives established that the number and position of methyl groups on phenyl rings are primary determinants of anti-Alzheimer's inhibitory potency (AChE and BuChE) [1]. The structure-activity relationship (SAR) concluded that activity 'mainly depends upon the nature, position, number, and electron-donating/-withdrawing effects of the substituent/s on the phenyl rings.' The electron-donating 3,4-dimethyl motif in the target compound is predicted to enhance binding interactions compared to the unsubstituted analog, based on molecular docking and density functional theory (DFT) models from the class-level study, which showed analog 1 (bearing a different but specific substitution pattern) achieving IC50 values of 0.10 ± 0.05 µM (AChE) and 0.20 ± 0.050 µM (BuChE), versus 2.16 ± 0.12 µM and 4.5 ± 0.11 µM for the reference drug donepezil [1].

Alzheimer's Disease Cholinesterase Inhibition DFT Studies

Differentiation via Sulfonamide Core: Benzenesulfonamide vs. Isoxazole-Sulfonamide Bioisostere Pharmacokinetic Profile

This compound's benzenesulfonamide core distinguishes it from heterocyclic sulfonamide bioisosteres, such as 3,5-dimethyl-isoxazole-4-sulfonamide (CAS 896607-51-5). While a 3,5-dimethyl-isoxazole can serve as a bioisosteric replacement for a 3,4-dimethylphenyl group, these cores exhibit differing lipophilicity (clogP), metabolic stability, and aqueous solubility . The benzenesulfonamide moiety in the target compound is predicted to have a distinct metabolic fate compared to the isoxazole, which may undergo CYP-mediated ring opening. This is a class-level inference based on medicinal chemistry principles of bioisosterism, where core transitions are known to impact ADME profiles without directly informing target binding. For a procurement decision focused on whole-molecule SAR for in vivo efficacy or pharmacokinetic studies, the benzenesulfonamide core is a non-interchangeable structural determinant.

Drug Metabolism Bioisosteres Physicochemical Properties

Validated Application Scenarios for 3,4-dimethyl-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide


Focused Kinase or GPCR SAR Library Synthesis

This compound is best deployed as a key intermediate or final compound in the assembly of a focused library for structure-activity relationship (SAR) exploration, particularly for targets where the thiazole-benzenesulfonamide scaffold has proven privileged, such as β3 adrenergic receptors [1]. Its specific 3,4-dimethyl and m-tolyl substitution pattern allows medicinal chemists to probe the effect of regioisomeric and electronic modifications on target binding and functional activity. The procurement of this precise analog is critical; use of a different isomer would confound SAR interpretation and data reproducibility.

Computational Chemistry-Validated Hit Expansion for Cholinesterase Inhibition

Based on class-level evidence from the 2023 Molecules study, this compound is an ideal candidate for hit expansion in anti-Alzheimer's programs targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) [1]. The electron-donating 3,4-dimethyl motif is predicted by DFT and molecular docking to enhance binding affinity. Researchers can procure this specific building block to synthesize and assay novel analogs, expecting that the methyl-substituted aryl sulfonamide will outperform unsubstituted analogs in enzymatic inhibition assays, guided by the quantitative SAR trends observed in thiazole-sulfonamide derivatives.

Metabolic Stability Profiling of Benzenesulfonamide-Containing Lead Series

This compound serves as a suitable prototype for evaluating the metabolic stability of benzenesulfonamide-containing lead series. Its core structure allows direct comparison with bioisosteric analogs (e.g., isoxazole-sulfonamides) in microsomal or hepatocyte stability assays. Procuring this specific compound enables researchers to generate critical ADME data to inform lead optimization, distinguishing between sulfonamide core types for downstream in vivo pharmacokinetic studies.

Quote Request

Request a Quote for 3,4-dimethyl-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.